molecular formula C13H11F2NO3S B7865751 2-(2,4-Difluorophenoxy)-5-(methylsulfonyl)aniline

2-(2,4-Difluorophenoxy)-5-(methylsulfonyl)aniline

Cat. No.: B7865751
M. Wt: 299.29 g/mol
InChI Key: KQWFGOQFGSWMMQ-UHFFFAOYSA-N
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Description

2-(2,4-Difluorophenoxy)-5-(methylsulfonyl)aniline is a chemical compound characterized by its unique structure, which includes a difluorophenoxy group and a methylsulfonyl group attached to an aniline core. This compound is of interest in various scientific and industrial applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,4-Difluorophenoxy)-5-(methylsulfonyl)aniline typically involves multiple steps, starting with the preparation of the difluorophenoxy group and the subsequent introduction of the methylsulfonyl group. Common synthetic routes include:

  • Nucleophilic Aromatic Substitution: This method involves the reaction of 2,4-difluorophenol with an appropriate electrophile to introduce the aniline group.

  • Sulfonylation: The aniline derivative is then treated with methanesulfonyl chloride in the presence of a base to introduce the methylsulfonyl group.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: 2-(2,4-Difluorophenoxy)-5-(methylsulfonyl)aniline can undergo various chemical reactions, including:

  • Oxidation: The aniline group can be oxidized to form a corresponding nitro compound.

  • Reduction: The compound can be reduced to form a corresponding amine.

  • Substitution: The difluorophenoxy and methylsulfonyl groups can undergo substitution reactions with different nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Typical reducing agents include iron (Fe) and hydrogen gas (H2).

  • Substitution: Nucleophiles such as sodium hydroxide (NaOH) and amines can be used for substitution reactions.

Major Products Formed:

  • Nitro Compound: Resulting from the oxidation of the aniline group.

  • Amine: Resulting from the reduction of the nitro group.

  • Substituted Derivatives: Resulting from substitution reactions involving the difluorophenoxy and methylsulfonyl groups.

Scientific Research Applications

2-(2,4-Difluorophenoxy)-5-(methylsulfonyl)aniline has various applications in scientific research, including:

  • Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: Employed in the study of biological systems and as a potential inhibitor in biochemical assays.

  • Medicine: Investigated for its potential therapeutic properties, including its use as a drug candidate in the development of new pharmaceuticals.

  • Industry: Utilized in the production of advanced materials and as a component in various industrial processes.

Mechanism of Action

The mechanism by which 2-(2,4-Difluorophenoxy)-5-(methylsulfonyl)aniline exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

2-(2,4-Difluorophenoxy)-5-(methylsulfonyl)aniline can be compared with other similar compounds, such as:

  • 2-(2,4-Difluorophenoxy)benzaldehyde: Similar in structure but with an aldehyde group instead of an aniline group.

  • 2-(2,4-Difluorophenoxy)-2-methylpropanoic acid: Contains a carboxylic acid group instead of the methylsulfonyl group.

  • 2-(2,4-Difluorophenyl)pyridine: Features a pyridine ring instead of an aniline group.

These compounds share the difluorophenoxy group but differ in their functional groups, leading to variations in their chemical properties and applications.

Properties

IUPAC Name

2-(2,4-difluorophenoxy)-5-methylsulfonylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11F2NO3S/c1-20(17,18)9-3-5-13(11(16)7-9)19-12-4-2-8(14)6-10(12)15/h2-7H,16H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQWFGOQFGSWMMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC(=C(C=C1)OC2=C(C=C(C=C2)F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11F2NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of Example 252a (10.0 g, 30.4 mmol) in tetrahydrofuran (150 mL) was added to 10% Pd/C (1.616 g, 15.18 mmol) in a 250 mL bottle and the mixture was stirred for 24 hour under a 30 psi hydrogen atmosphere at 40° C. The mixture was filtered through a nylon membrane and concentrated. The residue was purified flash chromatography (silica gel, 70:30 ethyl acetate/hexanes) to provide the title compound (8.6 g, 55% yield).
Name
solution
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
1.616 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
55%

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